molecular formula C9H7BrN2S B060479 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole CAS No. 163798-92-3

4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole

Cat. No.: B060479
CAS No.: 163798-92-3
M. Wt: 255.14 g/mol
InChI Key: DGHQOPZIGDRUIT-UHFFFAOYSA-N
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Description

4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole is an organic compound characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a 1,2,3-thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as thiosemicarbazides with nitriles or carboxylic acids under acidic or basic conditions.

    Bromomethylation: The phenyl ring is bromomethylated using bromomethylating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Types of Reactions:

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, thiols, and amines are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used, though care must be taken to avoid over-oxidation.

Major Products:

    Substitution Products: Depending on the nucleophile, products can range from azides to thioethers and amines.

    Oxidation Products: These can include sulfoxides or sulfones, depending on the extent of oxidation.

Chemistry:

    Synthetic Intermediates: Used as building blocks in the synthesis of more complex molecules.

    Ligand Design: Employed in the design of ligands for coordination chemistry.

Biology and Medicine:

    Antimicrobial Agents: Potential use in the development of new antimicrobial compounds due to its structural features.

    Enzyme Inhibitors: Investigated for its ability to inhibit specific enzymes, making it a candidate for drug development.

Industry:

    Materials Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

    Agriculture: Explored for use in agrochemicals due to its potential biological activity.

Mechanism of Action

The mechanism by which 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole exerts its effects is largely dependent on its interaction with biological targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. The thiadiazole ring can interact with metal ions or other molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 4-[4-(Chloromethyl)Phenyl]-1,2,3-Thiadiazole
  • 4-[4-(Methyl)Phenyl]-1,2,3-Thiadiazole
  • 4-[4-(Hydroxymethyl)Phenyl]-1,2,3-Thiadiazole

Comparison:

  • Reactivity: The bromomethyl group in 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole is more reactive towards nucleophiles compared to the chloromethyl group, making it more versatile in synthetic applications.
  • Biological Activity: The presence of the bromine atom can enhance the compound’s lipophilicity and membrane permeability, potentially increasing its biological activity compared to its analogs.

Properties

IUPAC Name

4-[4-(bromomethyl)phenyl]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c10-5-7-1-3-8(4-2-7)9-6-13-12-11-9/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHQOPZIGDRUIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C2=CSN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380092
Record name 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163798-92-3
Record name 4-[4-(Bromomethyl)phenyl]-1,2,3-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163798-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,2,3-Thiadiazol-4-yl)benzyl bromide
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